molecular formula C26H30N4O4 B1148136 AZ10419369 CAS No. 442548-93-8

AZ10419369

Cat. No.: B1148136
CAS No.: 442548-93-8
M. Wt: 462.5 g/mol
InChI Key: JKPWOPNZKYPRPZ-UHFFFAOYSA-N
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Description

AZ10419369 is a synthetic organic compound that has been developed as a radioligand for positron emission tomography (PET) imaging. It is specifically designed to bind to the serotonin 1B (5-HT1B) receptor, which is involved in the regulation of various physiological functions, including mood, appetite, and sleep. The compound is used in scientific research to study the serotonin system and its role in psychiatric and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ10419369 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

AZ10419369 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Mechanism of Action

AZ10419369 exerts its effects by selectively binding to the 5-HT1B receptor, a subtype of serotonin receptor. This binding is highly specific and allows for the visualization of 5-HT1B receptor distribution in the brain using PET imaging. The compound’s binding to the receptor is sensitive to changes in endogenous serotonin concentrations, making it a valuable tool for studying the serotonin system’s dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high affinity and selectivity for the 5-HT1B receptor, making it an excellent tool for studying the serotonin system. Its sensitivity to changes in endogenous serotonin levels sets it apart from other compounds, allowing for more precise and dynamic imaging of serotonin receptor activity .

Properties

CAS No.

442548-93-8

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32)

InChI Key

JKPWOPNZKYPRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5

Purity

> 95%

Synonyms

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide

Origin of Product

United States

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